molecular formula C8H20Cl2N2 B13152300 (1R,2S)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine dihydrochloride

(1R,2S)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine dihydrochloride

Cat. No.: B13152300
M. Wt: 215.16 g/mol
InChI Key: UDYXZFBJGBDHHP-QFHMQQKOSA-N
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Description

(1R,2S)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine dihydrochloride is a chiral cyclohexane-based diamine derivative with two methyl groups substituted on the amine nitrogen atoms and a dihydrochloride salt form. Its molecular formula is C8H18Cl2N2, with a molecular weight of 217.15 g/mol (inferred from analogous structures in and ). The stereochemistry (rel-(1R,2S)) indicates a relative configuration distinct from enantiomeric pairs like (1R,2R) or (1S,2S). This compound is primarily utilized in asymmetric catalysis, ligand synthesis, and pharmaceutical intermediates due to its chiral backbone, which influences stereoselective reactions .

Properties

Molecular Formula

C8H20Cl2N2

Molecular Weight

215.16 g/mol

IUPAC Name

(1R,2S)-1-N,2-N-dimethylcyclohexane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C8H18N2.2ClH/c1-9-7-5-3-4-6-8(7)10-2;;/h7-10H,3-6H2,1-2H3;2*1H/t7-,8+;;

InChI Key

UDYXZFBJGBDHHP-QFHMQQKOSA-N

Isomeric SMILES

CN[C@@H]1CCCC[C@@H]1NC.Cl.Cl

Canonical SMILES

CNC1CCCCC1NC.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine dihydrochloride typically follows stereoselective strategies to ensure the correct chiral configuration and high enantiomeric purity. The main approaches include:

  • Catalytic Hydrogenation of Cyclohexane Derivatives:
    The compound can be prepared by catalytic hydrogenation of appropriately substituted cyclohexane precursors using palladium or platinum catalysts under hydrogen gas at elevated pressures and temperatures. The choice of catalyst and reaction parameters influences stereochemical outcomes, favoring the (1R,2S) relative configuration.

  • Reductive Amination or Methylation of Cyclohexane-1,2-diamine:
    Starting from cyclohexane-1,2-diamine, methylation of the amine groups is performed using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions (e.g., sodium bicarbonate). This step is often followed by salt formation with hydrochloric acid to yield the dihydrochloride salt.

  • Resolution of Racemic Mixtures:
    Since racemic mixtures of N1,N2-dimethylcyclohexane-1,2-diamine can be obtained, chiral resolution is employed to isolate the (1R,2S) enantiomer. This is commonly achieved by forming diastereomeric salts with chiral acids such as tartaric acid, followed by selective crystallization or chromatographic separation.

  • Epoxide Ring-Opening and Subsequent Steps:
    A multi-step synthesis involves ring-opening of cyclohexene oxide with methylamine to produce racemic trans-1,2-diamine derivatives, followed by cyclization under Mitsunobu conditions and hydrolysis to yield the desired diamine. Kinetic resolution via diastereomeric salt formation then affords high enantiomeric excess (>98% ee).

Industrial Production Methods

Industrial-scale synthesis prioritizes:

  • Continuous Flow Reactors:
    To maintain consistent quality and yield, continuous flow hydrogenation reactors are used, optimizing reaction time, temperature, and pressure to maximize enantiomeric purity and minimize by-products.

  • Large-Scale Resolution Techniques:
    Crystallization and chromatographic methods are scaled up to separate enantiomers efficiently. Process optimization ensures cost-effectiveness and high throughput while maintaining stereochemical integrity.

  • Use of Chiral Catalysts and Ligands:
    Incorporation of chiral catalysts in hydrogenation or methylation steps enhances the stereoselectivity, reducing the need for extensive resolution.

Analytical Data and Purification

Purification Techniques

  • Crystallization:
    Crystallization from ethanol/water mixtures is commonly used to purify the dihydrochloride salt, improving enantiomeric purity.

  • Column Chromatography:
    Silica gel chromatography with dichloromethane/methanol eluents is employed to separate impurities and isolate pure product.

Analytical Techniques for Stereochemical Confirmation

Technique Purpose Details
Chiral High-Performance Liquid Chromatography (HPLC) Enantiomeric purity determination Utilizes chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phase.
Polarimetry Optical activity measurement Measures specific rotation; e.g., [α]D^20 values distinguish enantiomers (±12.5°).
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural and stereochemical analysis Diastereotopic proton splitting in ^1H NMR differentiates cis/trans isomers.
X-ray Crystallography Absolute configuration confirmation Validates stereochemistry in metal complexes or salt forms.

Reaction Conditions and Yields

Typical Reaction Conditions

Step Reagents/Conditions Yield (%) Notes
Methylation of diamine Methyl iodide or dimethyl sulfate, NaHCO₃ 70-85 Basic conditions favor selective N-methylation.
Catalytic hydrogenation Pd or Pt catalyst, H₂ gas, elevated temp/pressure 60-80 Catalyst choice affects stereochemical outcome.
Resolution by crystallization Tartaric acid, ethanol/water solvent 45-50 Achieves >98% enantiomeric excess (ee).

Purity and Characterization Data

Parameter Value
Molecular Formula C8H18N2·2HCl
Molecular Weight 217.15 g/mol
Melting Point Approximately 4°C
Optical Rotation +12.5° (for (1R,2S) enantiomer)
Enantiomeric Excess (ee) ≥98% after resolution

Summary of Preparation Methodologies

Method Advantages Limitations References
Catalytic Hydrogenation High stereoselectivity with proper catalyst; scalable Requires expensive catalysts and control of reaction conditions
Reductive Amination/Methylation Straightforward methylation; accessible reagents May produce racemic mixtures needing resolution
Resolution via Diastereomeric Salt Formation High enantiomeric purity achievable Additional purification steps; lower overall yield
Multi-step Epoxide Route Allows stereochemical control via intermediates Multi-step process; moderate yields

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imines or amides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.

Major Products Formed

The major products formed from these reactions include imines, amides, secondary amines, and substituted diamines, depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine dihydrochloride is used as a chiral ligand in asymmetric synthesis. It helps in the formation of enantiomerically pure compounds, which are essential in the development of pharmaceuticals and fine chemicals.

Biology

In biological research, this compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules. Its chiral nature makes it valuable in the study of stereochemical effects on biological activity.

Medicine

In medicine, (1R,2S)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine dihydrochloride is explored for its potential use in drug development. Its ability to form stable complexes with metal ions makes it a candidate for use in metal-based drugs.

Industry

Industrially, this compound is used in the production of polymers and as a curing agent for epoxy resins. Its chiral properties are exploited in the manufacture of optically active materials.

Mechanism of Action

The mechanism of action of (1R,2S)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine dihydrochloride involves its interaction with various molecular targets, including enzymes and metal ions. The compound can form stable complexes with metal ions, which can then participate in catalytic processes. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Stereochemical Variants

Table 1: Key Structural and Physical Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
(1R,2S)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine dihydrochloride Not explicitly provided C8H18Cl2N2 217.15* rel-(1R,2S) configuration; dihydrochloride salt; chiral ligand potential
(1R,2R)-N1,N2-Dimethylcyclohexane-1,2-diamine dihydrochloride 1956325-54-4 C8H18Cl2N2 217.15 (1R,2R) enantiomer; used in chiral copper complexes
trans-N1,N1-Dimethylcyclohexane-1,2-diamine 67198-21-4 C8H18N2 142.24 Trans configuration; free base form; higher volatility
(1R,2R)-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine 53152-69-5 C10H22N2 170.29 Fully methylated amines; reduced solubility in polar solvents
cis-cyclopropane-1,2-diamine dihydrochloride 63466-89-7 C3H10Cl2N2 145.03 Cyclopropane backbone; smaller ring strain; distinct reactivity

Notes:

  • The rel-(1R,2S) configuration distinguishes the target compound from enantiopure (1R,2R) or (1S,2S) variants, impacting its interaction with chiral catalysts or biological targets.
  • The dihydrochloride salt enhances water solubility compared to free base analogs (e.g., trans-N1,N1-dimethylcyclohexane-1,2-diamine) .

Functional and Catalytic Differences

Table 2: Catalytic and Application Profiles
Compound Key Applications Performance Notes
(1R,2S)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine dihydrochloride Asymmetric catalysis; pharmaceutical intermediates Potential for moderate enantioselectivity due to rel-configuration
(1R,2R)-N1,N2-Dimethyl-N1,N2-bis(thiophen-2-ylmethyl)cyclohexane-1,2-diamine Copper complex catalysts (e.g., L1 in ) Enhanced catalytic activity in organic transformations due to thiophene groups
(1R,2R)-N1,N1,N2-trimethylcyclohexane-1,2-diamine Chiral building blocks Partial methylation alters steric hindrance and binding affinity
N-1-Naphthylethylenediamine dihydrochloride Analytical reagent (e.g., nitrite detection) High melting point (196–201°C); aromaticity reduces flexibility

Notes:

  • Substituents like thiophene or furan (as in ) significantly enhance catalytic efficiency in metal complexes compared to the target compound’s simpler methyl groups.
  • The rel-configuration may limit enantiomeric excess (ee) in asymmetric synthesis compared to enantiopure analogs .

Commercial Availability and Pricing

Table 3: Commercial Comparison
Compound Supplier Purity Price (USD)
(1R,2S)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine dihydrochloride Inferred from analogs 97% ~$1,200–1,500/2.5g*
N-1-Naphthylethylenediamine dihydrochloride Kanto Reagents 99% $460/25g
(1R,2R)-N1,N1-Dimethylcyclopentane-1,2-diamine dihydrochloride Aaron Chemicals LLC 95% $1,255/2.5g

Notes:

  • *Pricing estimated from cyclopentane analog in , adjusted for cyclohexane synthesis complexity.

Biological Activity

(1R,2S)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine dihydrochloride, also known as (1R,2S)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride, is a chiral organic compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Chemical Formula : C8H18N2·2HCl
  • Molecular Weight : 142.25 g/mol
  • CAS Number : 75599-23-4
  • Melting Point : 4°C
  • Boiling Point : 83°C at 13 mmHg

(1R,2S)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine dihydrochloride functions primarily as a ligand in various chemical reactions. Its structure allows it to participate in coordination chemistry and catalysis, particularly in copper-catalyzed C-N coupling reactions. The compound's ability to stabilize metal complexes enhances its utility in organic synthesis and medicinal chemistry .

Antimicrobial Properties

Research indicates that (1R,2S)-rel-N1,N2-dimethylcyclohexane-1,2-diamine exhibits notable antimicrobial activity. A study evaluated its effectiveness against several bacterial strains using the disc diffusion method. Results demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Antioxidant Activity

The compound has also been assessed for its antioxidant properties. In vitro assays showed that it effectively scavenges free radicals and reduces oxidative stress in cellular models. The antioxidant activity was measured using the DPPH radical scavenging assay, where it displayed a dose-dependent response .

Potential Therapeutic Applications

The compound's unique structural features make it a candidate for various therapeutic applications:

  • Cancer Therapy : Preliminary studies suggest that (1R,2S)-rel-N1,N2-dimethylcyclohexane-1,2-diamine may inhibit tumor growth by inducing apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation .
  • Neurological Disorders : Given its ability to cross the blood-brain barrier, there is ongoing research into its effects on neurodegenerative diseases. It may exhibit neuroprotective effects by reducing inflammation and oxidative damage in neuronal cells .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, (1R,2S)-rel-N1,N2-dimethylcyclohexane-1,2-diamine was tested against strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antimicrobial efficacy.

Case Study 2: Antioxidant Effects in Neuronal Cells

A study investigating the antioxidant effects of the compound on SH-SY5Y neuroblastoma cells found that treatment with (1R,2S)-rel-N1,N2-dimethylcyclohexane-1,2-diamine significantly reduced intracellular reactive oxygen species (ROS) levels by approximately 40% compared to untreated controls. This suggests a protective role against oxidative stress-induced neuronal damage.

Q & A

Q. What are the recommended synthetic routes for (1R,2S)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine dihydrochloride?

Methodological Answer: The synthesis typically involves stereoselective alkylation or reductive amination of cyclohexane-1,2-diamine precursors. Key steps include:

  • Methylation : Use methylating agents like methyl iodide or dimethyl sulfate under basic conditions (e.g., NaHCO₃) to introduce N-methyl groups.
  • Stereochemical Control : Opt for chiral auxiliaries or asymmetric catalysis to achieve the desired (1R,2S) configuration. For example, chiral ligands derived from cyclohexanediamine frameworks have been employed in asymmetric hydrogenation .
  • Purification : Crystallization in ethanol/water mixtures or column chromatography (silica gel, eluting with CH₂Cl₂/MeOH) improves enantiomeric purity. Confirm purity via HPLC with chiral stationary phases .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Store in airtight, light-resistant containers at 2–8°C under inert gas (argon or nitrogen) to prevent hygroscopic degradation and oxidation.
  • Handling : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and N95 masks. Conduct reactions in fume hoods with proper ventilation to mitigate inhalation risks .
  • Decontamination : Spills should be neutralized with dilute HCl (1 M) and absorbed with inert materials (e.g., vermiculite) before disposal as hazardous waste .

Q. What spectroscopic and analytical techniques are suitable for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR in D₂O or DMSO-d₆ confirm proton environments and methyl group integration. Key signals include δ ~2.3–2.8 ppm (N-CH₃) and δ ~1.2–1.8 ppm (cyclohexane protons) .
  • Mass Spectrometry : ESI-MS (positive mode) detects the molecular ion peak [M+H]⁺ at m/z 189.1 (free base) and 261.6 (dihydrochloride).
  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding networks, as demonstrated in related cyclohexanediamine complexes .

Advanced Research Questions

Q. How can researchers resolve contradictions in enantiomeric excess (ee) measurements during synthesis?

Methodological Answer: Discrepancies in ee values often arise from analytical method limitations. To address this:

  • Cross-Validation : Compare chiral HPLC (e.g., Chiralpak IA column) with ¹H NMR using chiral shift reagents (e.g., Eu(hfc)₃).
  • Dynamic Kinetic Resolution : Optimize reaction conditions (temperature, catalyst loading) to minimize racemization during workup. For example, low-temperature quenching (<0°C) preserves stereochemical integrity .
  • Statistical Analysis : Apply multivariate regression to correlate ee with reaction parameters (e.g., solvent polarity, catalyst structure) .

Q. How to design experiments assessing biological activity while controlling stereochemical variables?

Methodological Answer:

  • Comparative Studies : Synthesize all four stereoisomers and test their activity in parallel (e.g., enzyme inhibition assays, cytotoxicity screens).
  • Docking Simulations : Use molecular modeling (AutoDock Vina) to predict binding affinities of each enantiomer to target proteins, guiding in vitro validation .
  • Dose-Response Analysis : Perform IC₅₀ determinations with strict controls for pH and solvent effects (e.g., DMSO ≤0.1% v/v) to isolate stereochemical contributions .

Q. What methodological approaches address discrepancies in toxicity data across regulatory frameworks?

Methodological Answer:

  • Data Harmonization : Cross-reference toxicity classifications under REACH (EU), TSCA (US), and IECSC (China). For example, aquatic toxicity (EC₅₀ <1 mg/L) may require OECD 201 algal growth inhibition tests .
  • In Silico Modeling : Apply QSAR tools (e.g., ECOSAR) to predict LC₅₀ values and reconcile with experimental LD₅₀ data from rodent studies .
  • Meta-Analysis : Systematically review existing studies using PRISMA guidelines to identify confounding variables (e.g., impurity profiles, solvent residues) .

Q. How can this compound be utilized in catalytic asymmetric reactions?

Methodological Answer:

  • Ligand Design : The diamine scaffold can coordinate transition metals (e.g., Cu, Ru) for asymmetric catalysis. For example:
    • Asymmetric Aldol Reactions : Use Cu(II) complexes in THF at −20°C with 5 mol% catalyst loading, achieving >90% ee .
    • Hydrogenation : Optimize RuCl₂(diamine)(diphosphine) catalysts for ketone reduction. Monitor reaction progress via in situ FTIR .
  • Kinetic Studies : Perform Eyring analysis to correlate enantioselectivity with activation parameters (ΔH‡, ΔS‡) .

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